molecular formula C11H13N3OS B13031609 2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one

2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one

Cat. No.: B13031609
M. Wt: 235.31 g/mol
InChI Key: XORWRNQZYBMARG-UHFFFAOYSA-N
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Description

2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the tetrahydrobenzo thieno pyrimidine family, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one typically involves multi-step reactions. One common method includes the cyclization of appropriate thiophene derivatives with suitable amines under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) by binding to its active site . This inhibition disrupts the signaling pathways involved in cell proliferation, making it a potential antitumor agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one stands out due to its specific structural features and its potent activity against certain cancer cell lines. Its ability to inhibit EGFR makes it a promising candidate for further drug development.

Properties

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

2-amino-8-methyl-6,7,8,9-tetrahydro-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C11H13N3OS/c1-5-2-3-7-6(4-5)8-9(16-7)10(15)14-11(12)13-8/h5H,2-4H2,1H3,(H3,12,13,14,15)

InChI Key

XORWRNQZYBMARG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C3=C(S2)C(=O)NC(=N3)N

Origin of Product

United States

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